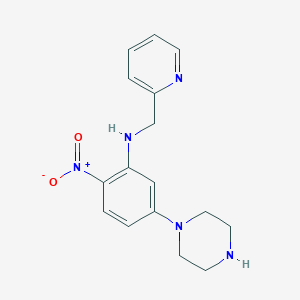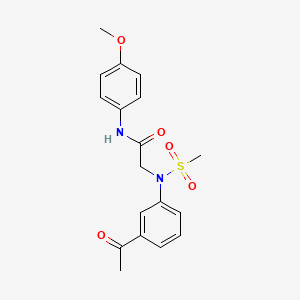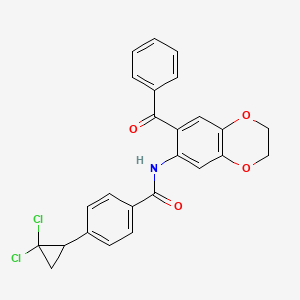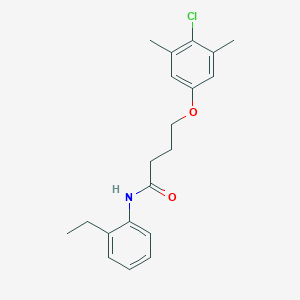
2-nitro-5-(1-piperazinyl)-N-(2-pyridinylmethyl)aniline
Overview
Description
2-nitro-5-(1-piperazinyl)-N-(2-pyridinylmethyl)aniline, commonly known as MLN8237, is a small molecule inhibitor of Aurora A kinase. It is a promising drug candidate for cancer treatment due to its ability to selectively target cancer cells and inhibit their growth.
Mechanism of Action
Aurora A kinase is a protein that is involved in the regulation of cell division. It plays a critical role in the formation of the mitotic spindle, which is necessary for the proper segregation of chromosomes during cell division. MLN8237 works by inhibiting the activity of Aurora A kinase, which disrupts the formation of the mitotic spindle and prevents cell division.
Biochemical and Physiological Effects:
MLN8237 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells, and can induce cell cycle arrest. In addition, MLN8237 has been shown to have anti-angiogenic effects, which means that it can prevent the growth of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of MLN8237 is its selectivity for cancer cells. Unlike many other cancer drugs, MLN8237 does not target healthy cells, which reduces the risk of side effects. However, one limitation of MLN8237 is that it is not effective against all types of cancer. It also has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels.
Future Directions
There are several future directions for research on MLN8237. One area of interest is the development of combination therapies that include MLN8237. For example, MLN8237 has been shown to be effective in combination with other drugs that target different pathways in cancer cells. Another area of interest is the development of new formulations of MLN8237 that can improve its pharmacokinetic properties, such as its half-life and bioavailability. Finally, there is ongoing research on the use of MLN8237 in combination with immunotherapy, which could enhance its effectiveness by stimulating the immune system to attack cancer cells.
Scientific Research Applications
MLN8237 has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer. MLN8237 works by inhibiting the activity of Aurora A kinase, which is a key regulator of cell division. By blocking this enzyme, MLN8237 prevents cancer cells from dividing and growing.
properties
IUPAC Name |
2-nitro-5-piperazin-1-yl-N-(pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-21(23)16-5-4-14(20-9-7-17-8-10-20)11-15(16)19-12-13-3-1-2-6-18-13/h1-6,11,17,19H,7-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSMHOXTZHARHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-5-(piperazin-1-yl)-N-(pyridin-2-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[(5-{1-[(2-chlorobenzoyl)amino]-2-hydroxyethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4177966.png)
![3-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4177974.png)


![methyl 2-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4177993.png)
![N-cyclohexyl-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4177995.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4178003.png)

![1-[(4-chlorophenyl)(phenyl)methyl]-4-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B4178022.png)
![methyl 3-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B4178027.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4178030.png)
![2-{3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4178038.png)
![1-{5-methyl-2-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-2,6-piperidinedione](/img/structure/B4178043.png)
![3-oxo-2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-N-phenyl-1-piperazinecarboxamide](/img/structure/B4178060.png)